

An In-depth Technical Guide to the IRAK4 Inhibitor: IRAK4-IN-1

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Compound of Interest		
Compound Name:	Irak4-IN-10	
Cat. No.:	B12405000	Get Quote

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of the innate immune system.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). [2][3][4][5] Upon activation, IRAK4 triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha, IL-6, and IL-1β. [2][6] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory disorders, and even cancer.[2][3][5][7] Consequently, the development of small molecule inhibitors targeting IRAK4 has emerged as a promising therapeutic strategy.[2][5][7] This guide provides a comprehensive technical overview of IRAK4-IN-1, a potent inhibitor of IRAK4.

Chemical Structure and Physicochemical Properties of IRAK4-IN-1

IRAK4-IN-1 is a small molecule inhibitor of IRAK4. Its chemical and physical properties are summarized in the table below.



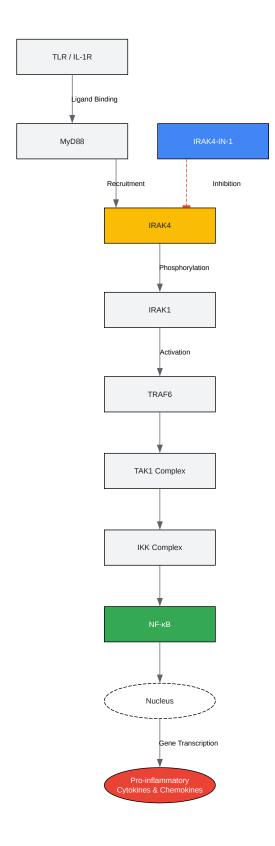
Property	Value
Molecular Formula	C19H23N5O
Molecular Weight	337.42 g/mol [8]
CAS Number	1820787-94-7[8]
Appearance	White to off-white solid
Solubility	DMSO: 4 mg/mL (11.85 mM)[8], Ethanol: 1 mg/mL, Water: Insoluble[8]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.

Mechanism of Action and Signaling Pathway

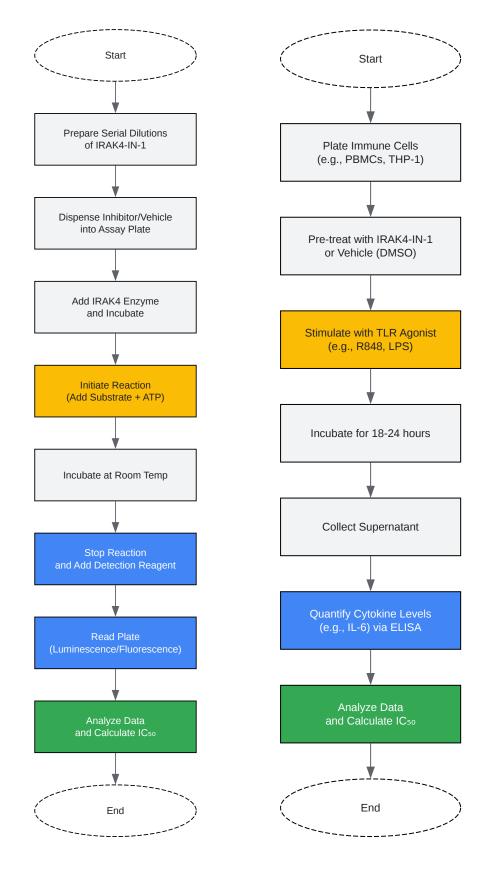
IRAK4 is a key component of the Myddosome, a post-receptor signaling complex that forms upon the activation of TLRs and IL-1Rs by their respective ligands. Within this complex, IRAK4 is activated and subsequently phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-kB, and the subsequent transcription of pro-inflammatory genes.[4][6]

IRAK4 inhibitors, such as IRAK4-IN-1, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.[2] This leads to a reduction in the production of inflammatory mediators.









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